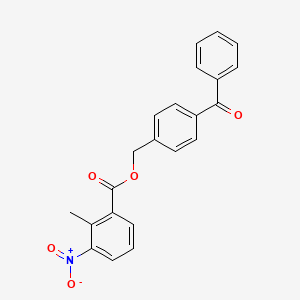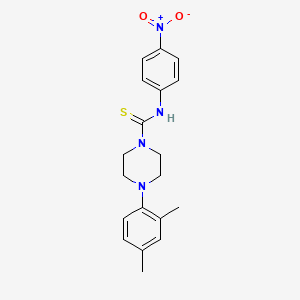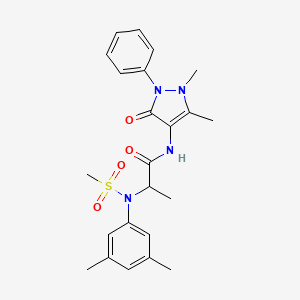![molecular formula C14H14BrN3O4S B4174870 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4174870.png)
4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide
Vue d'ensemble
Description
4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential as an anti-inflammatory agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the inhibitor of κB kinase β (IKKβ) subunit of the IKK complex. This modification prevents the phosphorylation and activation of IKKβ, which in turn prevents the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. As a result, NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects
4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082 has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In vitro studies have demonstrated that 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082 can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, endothelial cells, and cancer cells. In vivo studies have shown that 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082 can inhibit the growth of various tumors, including breast cancer, prostate cancer, and melanoma, by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082 has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also commercially available, making it easily accessible for researchers. However, 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082 has some limitations, including its potential toxicity and non-specific effects on other signaling pathways. Therefore, caution should be taken when using this compound in experiments, and appropriate controls should be included to ensure the specificity of the observed effects.
Orientations Futures
There are several future directions for research on 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082, including the development of more potent and selective inhibitors of NF-κB, the investigation of the role of NF-κB in various diseases, and the evaluation of the safety and efficacy of 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082 in clinical trials. Other future directions include the exploration of the potential synergistic effects of 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082 with other anti-inflammatory agents and the investigation of the mechanisms underlying the anti-tumor and anti-angiogenic effects of 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082. Overall, 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082 has significant potential as a therapeutic agent for various diseases, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Applications De Recherche Scientifique
4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082 has been extensively studied for its anti-inflammatory properties and its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. By inhibiting NF-κB activity, 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide 11-7082 can reduce inflammation and prevent the progression of various diseases.
Propriétés
IUPAC Name |
4-bromo-N-[2-(2-nitroanilino)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4S/c15-11-5-7-12(8-6-11)23(21,22)17-10-9-16-13-3-1-2-4-14(13)18(19)20/h1-8,16-17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPRREVUFKAVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCNS(=O)(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-biphenylyloxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4174798.png)

![ethyl 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4174802.png)
![11-(4-hydroxyphenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one](/img/structure/B4174808.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluoro-3-methylphenyl)ethanone](/img/structure/B4174815.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4174819.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4174841.png)

![2,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4174845.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4174857.png)

![ethyl 2-amino-3-cyano-5'-(2-ethoxy-2-oxoethyl)-1'-(2-methoxy-2-oxoethyl)-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4174875.png)
![2-amino-4',4',6',7,7,8',9'-heptamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4174878.png)